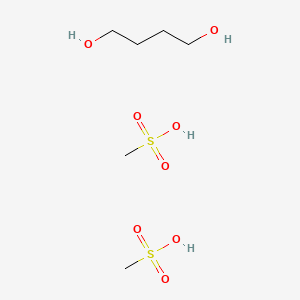

Butane-1,4-diol; methanesulfonic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Butane-1,4-diol and methanesulfonic acid are two distinct chemical compounds with significant industrial and scientific applicationsIt is a colorless, viscous liquid that is miscible with water and commonly used as a solvent and in the production of plastics, elastic fibers, and polyurethanes . Methanesulfonic acid, on the other hand, is a strong organic acid with the formula CH₃SO₃H. It is a colorless liquid that is highly soluble in water and used as a catalyst in various chemical reactions .

準備方法

Synthetic Routes and Reaction Conditions

-

Butane-1,4-diol

From Acetylene and Formaldehyde: Acetylene reacts with two equivalents of formaldehyde to form butyne-1,4-diol, which is then hydrogenated to produce butane-1,4-diol.

From Maleic Anhydride: Maleic anhydride is first converted to the methyl maleate ester, which is then hydrogenated to produce butane-1,4-diol.

Biological Route: A genetically modified organism can be used to produce butane-1,4-diol via the biosynthesis of 4-hydroxybutyrate.

-

Methanesulfonic Acid

From Methane and Sulfur Trioxide: Methane is sulfonated with sulfur trioxide to produce methanesulfonic acid.

化学反応の分析

-

Butane-1,4-diol

-

Methanesulfonic Acid

Esterification and Alkylation: Methanesulfonic acid is used as a Brønsted acid catalyst in esterification and alkylation reactions.

Electrochemical Applications: Methanesulfonic acid-based electrolytes are used in electrochemical applications such as electrodeposition and redox flow batteries.

科学的研究の応用

-

Butane-1,4-diol

Industrial Use: Used as a solvent and in the manufacture of plastics, elastic fibers, and polyurethanes.

Organic Synthesis: Used in the synthesis of γ-butyrolactone and tetrahydrofuran.

-

Methanesulfonic Acid

Green Chemistry: Used as a reagent for green chemistry due to its strong acidity and high chemical stability.

Electrochemical Applications: Used in the electrodeposition of tin-lead solder and in redox flow batteries.

Extractive Metallurgy: Used in metal recovery and refining processes.

作用機序

-

Butane-1,4-diol

-

Methanesulfonic Acid

類似化合物との比較

-

Butane-1,4-diol

-

Methanesulfonic Acid

特性

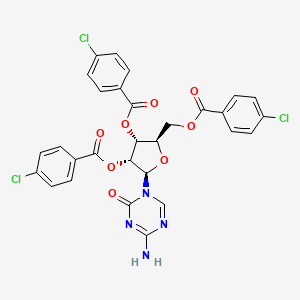

分子式 |

C6H18O8S2 |

|---|---|

分子量 |

282.3 g/mol |

IUPAC名 |

butane-1,4-diol;methanesulfonic acid |

InChI |

InChI=1S/C4H10O2.2CH4O3S/c5-3-1-2-4-6;2*1-5(2,3)4/h5-6H,1-4H2;2*1H3,(H,2,3,4) |

InChIキー |

KMXUOSYEJAMGQU-UHFFFAOYSA-N |

正規SMILES |

CS(=O)(=O)O.CS(=O)(=O)O.C(CCO)CO |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl-(5-chlorofuran-2-yl)methanone;4-methylbenzenesulfonic acid](/img/structure/B14761780.png)

![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B14761807.png)